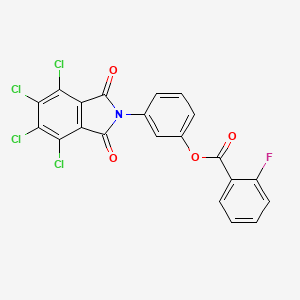![molecular formula C18H19ClN2O2S B5211211 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMPT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
CMPT exerts its effects by inhibiting the activity of various enzymes and signaling pathways. In cancer cells, CMPT inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. In neurons, CMPT inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in oxidative stress and inflammation. It also activates the expression of antioxidant enzymes, which protect against oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion, protection against oxidative stress, and reduction of inflammation. It has also been shown to induce apoptosis in cancer cells and protect neurons against neuronal death.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMPT in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize, making it a cost-effective compound to use in research. However, one of the limitations of using CMPT is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CMPT. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to optimize its synthesis method to improve its solubility and purity. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects. Overall, CMPT has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
Synthesis Methods
CMPT can be synthesized using various methods, including the reaction of 4-propoxybenzoyl chloride with 3-chloro-2-methylaniline, followed by the reaction of the resulting product with potassium thiocyanate. Another method involves the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 3-chloro-2-methylaniline and potassium thiocyanate. These methods have been optimized to yield high purity CMPT.
Scientific Research Applications
CMPT has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, CMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neuroprotection, CMPT has been shown to protect neurons against oxidative stress and prevent neuronal death. In anti-inflammatory therapy, CMPT has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-3-11-23-14-9-7-13(8-10-14)17(22)21-18(24)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFMURNYGARGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)

![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)